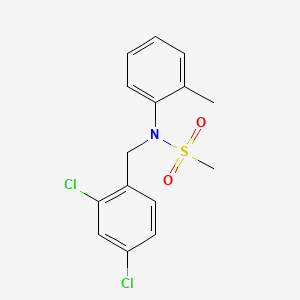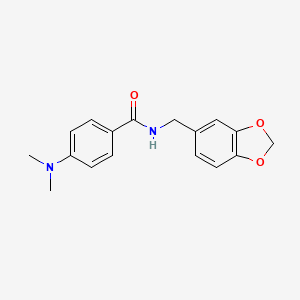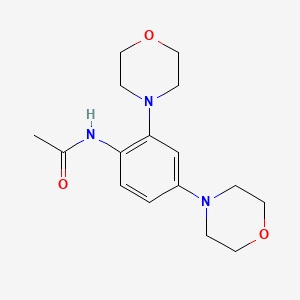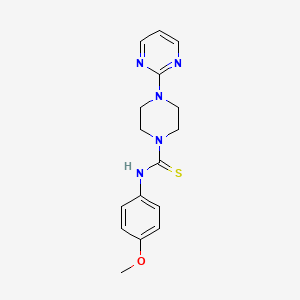
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential for use in medicinal and pharmaceutical research. This compound, also known as DCMPS, has been studied for its ability to inhibit certain enzymes and for its potential use as a therapeutic agent. In
Aplicaciones Científicas De Investigación
N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its potential use in medicinal and pharmaceutical research. It has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. This compound has also been investigated for its potential use as a therapeutic agent for diseases such as glaucoma, Alzheimer's disease, and cancer.
Mecanismo De Acción
The mechanism of action of N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide involves its ability to bind to the active site of enzymes and inhibit their activity. For example, this compound has been shown to bind to the zinc ion in the active site of carbonic anhydrase, which prevents the enzyme from catalyzing the hydration of carbon dioxide to bicarbonate. This inhibition of carbonic anhydrase activity can lead to a decrease in intraocular pressure, which is beneficial for the treatment of glaucoma.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to a decrease in intraocular pressure. This compound has also been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This increase in acetylcholine levels can improve cognitive function and may be beneficial for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide in lab experiments is its ability to selectively inhibit certain enzymes. This can be useful for studying the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity and side effects. Careful dosing and monitoring is necessary to ensure the safety of the experimental subjects.
Direcciones Futuras
There are several future directions for N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide research. One area of interest is the development of this compound derivatives with improved potency and selectivity for certain enzymes. Another area of interest is the investigation of this compound for its potential use in the treatment of cancer. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. Further research is needed to determine the efficacy and safety of this compound for cancer treatment. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and epilepsy, should be explored.
Métodos De Síntesis
The synthesis of N-(2,4-dichlorobenzyl)-N-(2-methylphenyl)methanesulfonamide involves the reaction of 2,4-dichlorobenzyl chloride with 2-methylphenylmethanesulfonamide in the presence of a base such as potassium carbonate. The resulting product is a white crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Propiedades
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-N-(2-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2S/c1-11-5-3-4-6-15(11)18(21(2,19)20)10-12-7-8-13(16)9-14(12)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSBTYPGDCAJFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![dimethyl 4-[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5813091.png)
![1-methyl-N-[(4-morpholinylamino)carbonothioyl]-1H-pyrazole-3-carboxamide](/img/structure/B5813101.png)
![1-[(phenylthio)acetyl]piperidine](/img/structure/B5813106.png)

![N-[4-(diethylamino)-2-methylphenyl]-4-ethoxybenzamide](/img/structure/B5813118.png)
![4-fluoro-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5813123.png)


![4-[2-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5813139.png)
![1-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5813143.png)


